molecular formula C10H13N5O4 B1683550 Zidovudine CAS No. 30516-87-1

Zidovudine

Cat. No. B1683550
CAS RN: 30516-87-1
M. Wt: 267.24 g/mol
InChI Key: HBOMLICNUCNMMY-XLPZGREQSA-N
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Description

Zidovudine, also known as AZT, is used in combination with other medicines for the treatment of human immunodeficiency virus (HIV) infection . It is a synthetic analog of the nucleoside thymidine and is classified as a nucleoside reverse transcriptase inhibitor (NRTI) .


Synthesis Analysis

A series of prodrugs of zidovudine has been synthesized to enhance the uptake of the prodrugs by the HIV-1 infected cells and to increase the plasma half-life of AZT . The 5’-OH function of AZT was esterified with various acids in the presence of DCC and 4-(dimethylamino)pyridine (DMAP) .


Molecular Structure Analysis

Zidovudine is a pyrimidine 2’,3’-dideoxyribonucleoside compound having a 3’-azido substituent and thymine as the nucleobase .


Chemical Reactions Analysis

Zidovudine’s thermal behaviors and decomposition kinetics in solid state have been studied using thermal analysis techniques including differential scanning calorimetry (DSC) and simultaneous thermogravimetry–differential thermal analysis (TG/DTA) .


Physical And Chemical Properties Analysis

Zidovudine is a slightly off-white odorless powdery solid . Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol .

Scientific Research Applications

  • AIDS Therapy

    • Field : Pharmacology and Medicinal Chemistry
    • Application : Zidovudine, also known as azidothymidine or AZT, is widely used in the treatment of acquired immunodeficiency syndrome (AIDS). It’s a good starting point for the preparation of co-drugs with enhanced cell permeability .
    • Methods : Through the medicinal chemistry tool of molecular hybridization, AZT has been included in the structure of several compounds allowing for the development of multi-target-directed ligands (MTDLs) as antiretrovirals .
    • Results : The review findings concluded that AZT hybrids are still worth exploring, as they may provide highly active compounds targeting different steps of the HIV-1 replication cycle .
  • Control of Human Immunodeficiency Virus Infection

    • Field : Antiviral Drug Discovery
    • Application : Zidovudine has been identified as a cornerstone of therapy to control Human Immunodeficiency Virus (HIV) infection .
    • Methods : The development of Zidovudine involved the synthesis of 5-substituted uracil derivatives and 2,6-diaminopurine, which were found to interfere with the multiplication of vaccinia virus, a DNA virus .
    • Results : While the specific outcomes of this application are not detailed in the source, it is implied that Zidovudine has had a significant impact on controlling HIV infection .
  • Brain Delivery of Zidovudine

    • Field : Pharmaceutical Sciences
    • Application : Zidovudine-loaded Nanostructured Lipid Carriers (NLCs) have been developed for effective brain delivery of Zidovudine .
    • Methods : The development involved the use of docosanol and oleic acid, which were further surface-modified with PEG4000 and HAS .
    • Results : The specific outcomes of this application are not detailed in the source, but it is implied that this method enhances the brain delivery of Zidovudine .
  • Polypharmacology Approach for AIDS Therapy
    • Field : Pharmacology and Medicinal Chemistry
    • Application : Zidovudine is used in a polypharmacology approach for the treatment of AIDS. It is included in drug combinations or cocktails, and fixed dose combinations (FDCs), such as Combivir® (lamivudine + zidovudine) and Trizivir® (lamivudine + zidovudine + abacavir) .
    • Methods : The medicinal chemistry tool of molecular hybridization is used to include Zidovudine in the structure of several compounds, allowing for the development of multi-target-directed ligands (MTDLs) as antiretrovirals .
    • Results : The review findings concluded that Zidovudine hybrids are still worth exploring, as they may provide highly active compounds targeting different steps of the HIV-1 replication cycle .
  • Treatment of Lymphocytic Interstitial Pneumonia

    • Field : Pulmonology
    • Application : Zidovudine has been used for the treatment of lymphocytic interstitial pneumonia associated with AIDS .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : While the specific outcomes of this application are not detailed in the source, it is implied that Zidovudine has had a significant impact on treating lymphocytic interstitial pneumonia associated with AIDS .
  • Drug Interaction Study

    • Field : Pharmacology
    • Application : Zidovudine has been studied for possible drug interaction during therapy with azidothymidine and acyclovir for AIDS .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : While the specific outcomes of this application are not detailed in the source, it is implied that the study provided valuable insights into the drug interaction of Zidovudine with azidothymidine and acyclovir for AIDS .

Safety And Hazards

Zidovudine may cause cancer, heritable genetic damage, harm to the unborn child, and harm to breastfed babies . It is recommended to avoid exposure and obtain special instructions before use .

properties

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1
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InChI Key

HBOMLICNUCNMMY-XLPZGREQSA-N
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Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
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Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]
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Molecular Formula

C10H13N5O4
Record name 3'-AZIDO-3'-DEOXYTHYMIDINE
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DSSTOX Substance ID

DTXSID8020127
Record name 3'-Azido-3'-deoxythymidine
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Molecular Weight

267.24 g/mol
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Physical Description

3'-azido-3'-deoxythymidine is a slightly off-white odorless powdery solid. (NTP, 1992), Solid
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Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), 71 mg/ml in alc @ 25 °C, In water, 20,000 mg/l @ 25 °C, 1.63e+01 g/L, Water 15 (mg/mL), Ethanol > 20 (mg/mL), DMSO > 20 (mg/mL)
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Vapor Pressure

5.2X10-20 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

Zidovudine, a structural analog of thymidine, is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite, zidovudine triphosphate (ZDV-TP). It inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue. It competes with the natural substrate dGTP and incorporates itself into viral DNA. It is also a weak inhibitor of cellular DNA polymerase α and γ., Zidovudine triphosphate can bind to and inhibit some mammalian cellular DNA polymerases, particularly beta- and gamma- polymerases, in vitro. However, zidovudine triphosphate appears to have a much greater affinity for viral RNA-directed DNA polymerase than for mammalian DNA polymerases. /Zidovudine triphosphate/, ... The antiretroviral activity of zidovudine appears to depend on intracellular conversion of the drug to a triphosphate metabolite; thus zidovudine triphosphate and not unchanged zidovudine appears to be the pharmacologically active form of the drug. Zidovudine is converted to zidovudine monophosphate by cellular thymidine kinase; the monophosphate is phosphorylated to zidovudine diphosphate via cellular thymidylate kinase and then to the triphosphate via other cellular enzymes. ... Conversion of the drug to the active triphosphate derivative occurs in both virus infected and uninfected cells. ... Zidovudine triphosphate appears to compete with thymidine triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of zidovudine triphosphate into the viral DNA chain instead of thymidine triphosphate, DNA synthesis is prematurely terminated because the 3'-azido group of zidovudine prevents further 5' to 3' phosphodiester linkages. In addition, zidovudine monophosphate competitively inhibits thymidylate kinase, resulting in decreased formation of thymidine triphosphate; thus, the drug can decrease concentrations of this natural substrate for RNA-directed DNA polyerase and facilitate binding of zidovudine triphosphate to the enzyme. The drug also appears to decrease 2'-deoxycytidine triphosphate concentrations, but the mechanism of this effect is not known., ... Antibacterial action of zidovudine appears to result from premature termination of bacterial DNA synthesis secondary to incorporation of phosphorylated zidovudine in the bacterial DNA chain. In vitro exposure of susceptible bacteria to the drug results in bacterial elongation and death secondary to cell lysis. ... The antibacterial action appears to depend on conversion of zidovudine to the active phosphorylated form via bacterial enzymes rather than via host enzymes. Zidovudine monophosphate, diphosphate, and triphosphate exhibit antibacterial activity in vitro with the triphosphate being most active and the monophosphate being least active. Susceptibility of bacteria to zidovudine appears to depend in large part on the presence of bacterial thymidine kinase. ... Organisms lacking thymidine kinase ... have been resistant to zidovudine, while those with relatively high concentrations of the enzyme ... have been highly susceptible to the drug; in addition, mutants resistant to the drug have had relatively low concentrations of the enzyme. The antibacterial activity of zidovudine also appears to depend in part on other factors such as permeability of the organism to the drug., Zidovudine appears to alter nucleoside metabolism within host cells, resulting in decreased levels of thymidine triphosphate, 2'-deoxycytidine triphosphate, and several other deoxynucleoside triphosphates.
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Product Name

Zidovudine

Color/Form

White to beige, crystalline solid, Needles from petroleum ether

CAS RN

30516-87-1
Record name 3'-AZIDO-3'-DEOXYTHYMIDINE
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Melting Point

223 to 234 °F (NTP, 1992), 113-115 °C, 106-112 °C, 106 - 112 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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